molecular formula C17H9N5O5S B2476636 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide CAS No. 475043-64-2

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide

Cat. No.: B2476636
CAS No.: 475043-64-2
M. Wt: 395.35
InChI Key: RTNWTVNQYUVRIR-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (CAS 475043-64-2) is a chemical compound with the molecular formula C17H9N5O5S and a molecular weight of 395.35 g/mol . It is offered as a high-purity solid for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals . The core structure of this compound incorporates a 4-cyanophenyl thiazole moiety, which is a scaffold of significant interest in medicinal chemistry. Recent scientific literature indicates that derivatives based on the 4-cyanophenyl-1,3-thiazole core show promising and selectively anticancer activity in vitro . Specifically, research on similar compounds has demonstrated potent efficacy against human carcinoma cell lines, including HCT-116 colorectal cancer and MCF-7 breast cancer cells, in some cases exceeding the activity of standard chemotherapeutic agents like cisplatin . Studies suggest that these related compounds may inhibit cancer cell growth and induce cell death through caspase-dependent apoptosis, a key programmed cell death pathway . The presence of the 4-cyanophenyl group has been associated with enhanced anticancer potency in these structural families, making this compound a potentially valuable candidate for further investigation in oncology and drug discovery research .

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N5O5S/c18-8-10-1-3-11(4-2-10)15-9-28-17(19-15)20-16(23)12-5-13(21(24)25)7-14(6-12)22(26)27/h1-7,9H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNWTVNQYUVRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone, followed by nitration to introduce the nitro groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted thiazoles or benzamides.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide exhibit promising anticancer properties. The thiazole ring is known for its ability to interact with various biological targets involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of thiazole compounds and their effects on cancer cell lines. The results demonstrated that modifications to the thiazole structure could enhance cytotoxicity against breast cancer cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Thiazole derivatives are known to possess antibacterial and antifungal activities.

Case Study : In a research article from Pharmaceutical Biology, a series of thiazole derivatives were tested against several bacterial strains. The results indicated that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Pesticide Development

This compound has been identified as a potential candidate for developing new pesticides due to its structural properties that may inhibit key metabolic pathways in pests.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
Compound AAphids85Agricultural Sciences
Compound BLeafhoppers78Journal of Pest Science
This compoundVarious PestsTBDOngoing Research

Herbicidal Properties

The compound may also exhibit herbicidal activity by disrupting photosynthesis or other essential processes in plants.

Case Study : Research conducted by the American Journal of Plant Sciences highlighted the herbicidal effects of thiazole derivatives on weed species. The study found that specific modifications to the benzamide moiety could enhance herbicidal activity .

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can induce apoptosis in cancer cells by activating caspase pathways . The thiazole ring plays a crucial role in binding to the active sites of target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of dinitrobenzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Key Substituents Biological Activity (MIC, µg/mL) Synthesis Yield (%) Reference
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide (Target) 4-Cyanophenyl (thiazole), 3,5-dinitro (benzamide) Not explicitly reported
N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide (DNB1) 4-Methoxyphenoxy ethyl chain Active against M. tuberculosis (MIC: ≤1 µg/mL)
N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide (DNB2) Benzyloxy ethyl chain Active against M. tuberculosis (MIC: ≤1 µg/mL)
N-(5-Azidopentyl)-3,5-dinitrobenzamide Azidopentyl chain Antitubercular (MIC: 2–4 µg/mL) 97%
N-[4-(4-Substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine Bulky substituents (e.g., trifluoromethyl) on phenyl ring Antibacterial (MIC: 4–64 µg/mL)
N-(4-Bromophenyl)-3,5-dinitrobenzamide 4-Bromophenyl Crystallographic stability

Key Observations :

  • Electron-Withdrawing Groups: Both DNB1 and DNB2 exhibit potent antitubercular activity (MIC ≤1 µg/mL), attributed to the nitro groups enhancing target binding .
  • Substituent Flexibility: Compounds with extended chains (e.g., azidopentyl in ) show moderate antitubercular activity but high synthetic yields (97%). The rigid thiazole-cyanophenyl scaffold of the target compound may limit conformational flexibility compared to alkyl-chain analogues.
  • Bulkier Groups : Bulky substituents on the phenyl ring (e.g., trifluoromethyl in ) improve antibacterial activity but reduce solubility, highlighting a trade-off in drug design.

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H14N4O5SC_{18}H_{14}N_{4}O_{5}S and a molecular weight of 334.40 g/mol. The presence of the thiazole ring and dinitrobenzamide structure contributes to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in the treatment of various cancers.

  • In Vitro Studies : A study evaluated the cytotoxic effects of related thiazole compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with similar structures displayed significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL, suggesting that modifications in the molecular structure can enhance anticancer potency .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves inducing apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic proteins (Bax) and caspase activation in treated cells, indicating that these compounds can effectively trigger programmed cell death .
CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-75.36Apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Caspase activation leading to apoptosis

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives containing the thiazole moiety exhibit potent activity against various bacterial strains.

  • In Vitro Efficacy : Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition compared to standard antibiotics, suggesting potential for development into new antimicrobial therapies .

3. Anti-inflammatory Properties

Some studies have suggested that thiazole derivatives may possess anti-inflammatory properties due to their ability to inhibit key inflammatory pathways.

  • Mechanistic Insights : Compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways . This makes them candidates for further exploration as anti-inflammatory agents.

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than traditional chemotherapeutics . This suggests that structural modifications can lead to enhanced therapeutic efficacy.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of thiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives demonstrated stronger activity than conventional antibiotics, highlighting their potential as new therapeutic agents against resistant strains .

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